Benzyl N-butyl-L-alpha-asparaginate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-butyl-L-alpha-asparaginate is a chemical compound that belongs to the class of asparaginates Asparaginates are derivatives of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a benzyl group, a butyl group, and an L-alpha-asparagine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-butyl-L-alpha-asparaginate typically involves the reaction of benzyl chloride with N-butyl-L-alpha-asparagine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Benzyl chloride+N-butyl-L-alpha-asparagineNaOH, DCMBenzyl N-butyl-L-alpha-asparaginate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-butyl-L-alpha-asparaginate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine, benzyl alcohol.
Substitution: Benzyl azide, benzyl thiol.
Scientific Research Applications
Benzyl N-butyl-L-alpha-asparaginate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to asparagine.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl N-butyl-L-alpha-asparaginate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by mimicking the structure of asparagine, thereby blocking the enzyme’s active site. This can lead to the disruption of metabolic pathways that rely on asparagine, ultimately affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-butyl-L-asparagine
- Benzyl N-butyl-D-alpha-asparaginate
- Benzyl N-butyl-L-glutamate
Uniqueness
Benzyl N-butyl-L-alpha-asparaginate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of benzyl and butyl groups with L-alpha-asparagine makes it a versatile compound with potential applications across various fields. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in scientific research.
Properties
CAS No. |
61406-29-9 |
---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl (3S)-3-amino-4-(butylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-9-17-15(19)13(16)10-14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1 |
InChI Key |
CHEOFYOPXVPLIW-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CCCCNC(=O)C(CC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.